molecular formula C14H18O2 B1359857 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID CAS No. 84682-27-9

1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B1359857
CAS No.: 84682-27-9
M. Wt: 218.29 g/mol
InChI Key: BEVYUARQHKRBMH-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-methylphenyl group

Scientific Research Applications

1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific application and context in which it is used .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment such as gloves and safety glasses, and to ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. For example, cyclohexanecarboxylic acid is used as a precursor for the production of specific types of pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

    4-Methylcyclohexanecarboxylic acid: Lacks the aromatic ring, resulting in different chemical properties and reactivity.

    Cyclohexanecarboxylic acid: Lacks the methylphenyl group, leading to variations in its applications and interactions.

    4-Methylbenzoic acid: Contains an aromatic ring but lacks the cyclohexane ring, affecting its chemical behavior.

Uniqueness: 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of both a cyclohexane ring and a 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVYUARQHKRBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233673
Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-27-9
Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 84682-27-9
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Record name 1-(4-Methylphenyl)cyclohexanecarboxylic acid
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Record name 1-(4-methylphenyl)cyclohexanecarboxylic acid
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